pKa and Boiling Point: Comparison with Unsubstituted Phenylpiperazine
1-(2-Chloro-4-nitrophenyl)piperazine exhibits a predicted pKa of 8.53 ± 0.10, which is markedly lower than that of unsubstituted 1-phenylpiperazine (predicted pKa approximately 9.8), reflecting the electron-withdrawing influence of the ortho-chloro and para-nitro substituents . The predicted boiling point is 411.0 ± 45.0 °C at standard atmospheric pressure, with a calculated density of 1.331 ± 0.06 g/cm³ . These physicochemical parameters directly influence solubility, chromatographic behavior, and the compound's protonation state under physiological or reaction conditions, distinguishing it from less substituted arylpiperazine analogs .
| Evidence Dimension | Predicted pKa (acid dissociation constant) and predicted boiling point |
|---|---|
| Target Compound Data | pKa = 8.53 ± 0.10; Boiling point = 411.0 ± 45.0 °C; Density = 1.331 ± 0.06 g/cm³ |
| Comparator Or Baseline | 1-Phenylpiperazine: pKa ~9.8 (estimated); Boiling point: ~310-315 °C (estimated) |
| Quantified Difference | pKa reduction of ~1.3 units; Boiling point elevation of ~100 °C |
| Conditions | Predicted values derived from computational models (ACD/Labs or similar); experimental validation not specified in source |
Why This Matters
The significantly reduced pKa alters the ionization state at physiological pH, affecting solubility and membrane permeability for researchers using this compound as a synthetic intermediate or scaffold for CNS-targeted derivatives.
